molecular formula C27H23N5OS2 B5493411 10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine

10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine

Cat. No. B5493411
M. Wt: 497.6 g/mol
InChI Key: JLOKLOMCVBKSMY-UHFFFAOYSA-N
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Description

The compound [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid is similar to the one you’re asking about. It has a molecular weight of 288.33 and a linear formula of C13 H12 N4 O2 S .


Synthesis Analysis

There is a reported synthesis of a series of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole , which might be similar to the synthesis of your compound.


Molecular Structure Analysis

The molecular structure of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid could provide some insights into the structure of your compound.


Chemical Reactions Analysis

While specific chemical reactions involving your compound are not available, there are studies on the synthesis and characterization of new ligands, including 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol and its Ni (II) and Cu (II) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid might be similar to those of your compound. It has a storage temperature of room temperature and is a solid .

Future Directions

While specific future directions for your compound are not available, the synthesis of new tert-butyl-substituted heteroaromatic compounds has been frequently reported in the literature , indicating a potential area of future research.

properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5OS2/c1-3-21(26(33)32-19-13-7-9-15-22(19)34-23-16-10-8-14-20(23)32)35-27-28-25-24(29-30-27)17-11-5-6-12-18(17)31(25)4-2/h5-16,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKLOMCVBKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5CC)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

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